3,5-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 4-ethoxy-2-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups like nitro and chloro groups.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Substitution: Formation of various substituted benzamides.
Reduction: Formation of 3,5-dichloro-N-(4-ethoxy-2-aminophenyl)benzamide.
Oxidation: Formation of 3,5-dichloro-N-(4-carboxy-2-nitrophenyl)benzamide.
Scientific Research Applications
3,5-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s electron-withdrawing groups enhance its binding affinity to these targets, leading to the modulation of biochemical pathways. For instance, its potential anti-inflammatory effects may be attributed to the inhibition of key enzymes involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
- 3,5-dichloro-N-(2-chlorophenyl)benzamide
- 3,5-dichloro-N-(4-chlorophenyl)benzamide
- 3,5-dichloro-N-(2-nitrophenyl)benzamide
Uniqueness
3,5-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide stands out due to the presence of both ethoxy and nitro groups, which confer unique chemical reactivity and biological activity. These functional groups enhance its solubility and ability to participate in diverse chemical reactions, making it a valuable compound for various applications .
Properties
IUPAC Name |
3,5-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O4/c1-2-23-12-3-4-13(14(8-12)19(21)22)18-15(20)9-5-10(16)7-11(17)6-9/h3-8H,2H2,1H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJMWPVIQPIBCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2=CC(=CC(=C2)Cl)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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